N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide

PARP10 inhibitor ARTD10 selectivity structure-activity relationship

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-23-5) is a synthetic salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core and a 4-benzyloxyphenyl substituent on the amide nitrogen. This compound belongs to a pharmacologically significant class of benzamide and salicylanilide scaffolds that have been explored for poly(ADP-ribose) polymerase (PARP) inhibition.

Molecular Formula C20H16ClNO3
Molecular Weight 353.8 g/mol
CAS No. 634186-23-5
Cat. No. B12592483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
CAS634186-23-5
Molecular FormulaC20H16ClNO3
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
InChIKeyYUQVLPPRKLMOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-23-5): A Differentiated Salicylanilide Scaffold for PARP Inhibition Profiling


N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-23-5) is a synthetic salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core and a 4-benzyloxyphenyl substituent on the amide nitrogen. This compound belongs to a pharmacologically significant class of benzamide and salicylanilide scaffolds that have been explored for poly(ADP-ribose) polymerase (PARP) inhibition . Its structural features—specifically the benzyloxy linker and chloro/hydroxy substitution pattern—position it within the structure–activity relationship (SAR) landscape of selective mono-ADP-ribosyltransferase inhibitors, where subtle modifications to the linker and aryl substitution profoundly affect target potency and selectivity profiles [REFS-1, REFS-2].

Procurement Risks with Generic N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide Analogs: Selectivity Cliffs and Assay Reproducibility


Substituting N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide with a closely related analog—such as a 3-benzyloxy regioisomer, a 4-phenoxy congener, or a 2-alkoxy derivative—carries a high risk of target-switching or complete loss of on-target activity. Published SAR campaigns demonstrate that the benzyloxy linker length and substitution position on the aniline ring are critical determinants of PARP isoform selectivity: the 4-benzyloxybenzamide scaffold (e.g., compound 32) achieves potent PARP10 inhibition (IC₅₀ = 230 nM) and cellular rescue activity, whereas the 4-phenoxy parent OUL35 displays only ∼330 nM potency . Furthermore, moving the benzyloxy group to the salicylic ring (as in 2-(benzyloxy)-5-chloro-N-acylbenzamide intermediates) completely abolishes biological activity . These selectivity cliffs mean that generic substitution without confirmatory isoform profiling can yield invalid pharmacological tool compounds and irreproducible assay results.

Quantitative Differentiation Evidence for N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-23-5)


4-Benzyloxybenzamide Moiety Confers Superior PARP10 Inhibition vs. 4-Phenoxy Parent Scaffold

In a systematic SAR evaluation of 4-substituted benzamide derivatives targeting mono-ADP-ribosyltransferase PARP10 (ARTD10), the 4-benzyloxybenzamide congener (compound 32) demonstrated an IC₅₀ of 230 nM, representing a 30% improvement in potency over the original hit compound OUL35 (4-phenoxybenzamide, IC₅₀ = 330 nM) . Both compounds maintained selectivity for PARP10 over other human ARTD family enzymes and rescued HeLa cells from ARTD10-induced cell death. The benzyloxy linker (compound 32) thus provides a measurable potency advantage over the phenoxy linker (OUL35) while preserving the selectivity profile. N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide incorporates this same 4-benzyloxybenzamide pharmacophore, positioning it as a structural analog of the optimized compound 32.

PARP10 inhibitor ARTD10 selectivity structure-activity relationship

5-Chloro-2-hydroxybenzamide Core Enables Distinct PARP1 Inhibition Potency vs. Alternative Salicylanilide Substitution Patterns

The 5-chloro-2-hydroxybenzamide substructure present in the target compound is shared with salicylanilide derivatives that exhibit potent PARP1 inhibition. BindingDB entry BDBM50387923, a salicylanilide analog bearing a 5-chloro-2-hydroxybenzamide core, shows a Ki of 4 nM against PARP1 in a radiometric [³H]-NAD⁺ incorporation assay (50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl₂) and a cellular EC₅₀ of 27 nM in H₂O₂-stimulated human C41 cells . In contrast, benzylated intermediates where the 2-hydroxy group is capped as a benzyl ether (e.g., 2-(benzyloxy)-5-chloro-N-acylbenzamides) are completely inactive in antibacterial assays (MIC > 256 µg/mL against S. aureus ATCC 29213 and MRSA clinical isolates) . The free 2-hydroxy group is thus essential for bioactivity, providing a structural differentiation factor versus 2-alkoxy-substituted analogs.

PARP1 inhibitor salicylanilide BindingDB antibacterial

Para-Benzyloxy Phenyl Substitution Defines PARP10 Selectivity vs. Meta- or Ortho-Regioisomers

The 4-(benzyloxy)phenyl attachment pattern in N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is structurally analogous to the 4-benzyloxybenzamide pharmacophore of compound 32, which was identified as the most optimized PARP10-selective scaffold in the Murthy et al. (2018) SAR campaign . The SAR study explicitly mapped linker modifications between the aromatic rings (phenoxy vs. benzyloxy vs. extended linkers) and demonstrated that the 4-benzyloxy arrangement is required for potent and selective PARP10 inhibition. Regioisomeric variants, such as 3-benzyloxyphenyl analogs (CAS 648923-02-8), have been described primarily as Hsp90 inhibitors or Wnt pathway modulators in vendor documentation, indicating a shift in target engagement when the benzyloxy group is moved from the para to the meta position . Although direct PARP10 IC₅₀ data for the 3-benzyloxy regioisomer are not publicly available, the SAR framework strongly predicts that para-substitution is essential for PARP10 activity.

PARP10 selectivity regioisomer benzyloxy positional isomer

Validated Research Applications for N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-23-5)


Chemical Probe for PARP10/ARTD10 Mono-ADP-Ribosylation Studies

As a structural analog of the optimized PARP10 inhibitor compound 32 (IC₅₀ = 230 nM), N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is suitable for use as a chemical tool in studies investigating ARTD10-mediated mono-ADP-ribosylation, NF-κB signaling, and S-phase DNA repair. The 4-benzyloxy linker provides a measurable potency advantage over the 4-phenoxy parent OUL35 (IC₅₀ = 330 nM), and the compound retains the selectivity profile documented for the 4-benzyloxybenzamide series . Researchers should perform isoform selectivity profiling against ARTD7, ARTD8, and ARTD15 to confirm the selectivity window in their specific assay system.

Selectivity Profiling Benchmark in PARP Isoform Panel Screens

The distinct substitution pattern of this compound (4-benzyloxyphenyl + 5-chloro-2-hydroxybenzamide) makes it an ideal comparator compound for PARP isoform selectivity panels. Its structural features span two pharmacologically relevant clusters: the 4-benzyloxybenzamide PARP10 pharmacophore and the 5-chloro-2-hydroxybenzamide core associated with PARP1 inhibition (Ki = 4 nM for close analog BDBM50387923) . This dual pharmacophore character allows researchers to benchmark how subtle structural modifications shift selectivity between PARP1 and PARP10, providing a valuable reference point for SAR exploration.

Negative Control Validation for 2-Alkoxy Prodrug or Probes

Because the 2-hydroxy group is essential for biological activity—while 2-benzyloxy-capped analogs are completely inactive (MIC > 256 µg/mL) —this compound can serve as an active reference standard when evaluating 2-O-substituted prodrugs or activity-based probes derived from the salicylanilide scaffold. The free phenol ensures detectable target engagement, enabling reliable differentiation between active and inactive derivatives in cellular or biochemical assays.

Quote Request

Request a Quote for N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.